molecular formula C19H22BClO3 B2738387 1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246811-63-0

1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B2738387
CAS No.: 2246811-63-0
M. Wt: 344.64
InChI Key: UUDLCVLFAIIQMF-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of 4-chlorophenylmethanol with 3-bromophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting intermediate is then treated with pinacol to form the final product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The boron atom in the compound coordinates with the palladium catalyst, enabling the transmetalation step that is crucial for the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is unique due to its stability and reactivity, which make it particularly suitable for use in Suzuki-Miyaura coupling reactions. Its ability to form stable complexes with palladium catalysts and its high functional group tolerance set it apart from other boron-containing compounds .

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-6-5-7-17(12-15)22-13-14-8-10-16(21)11-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDLCVLFAIIQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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